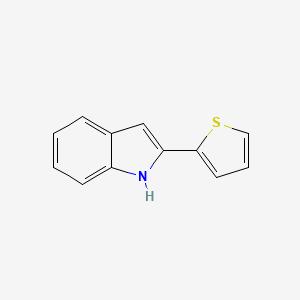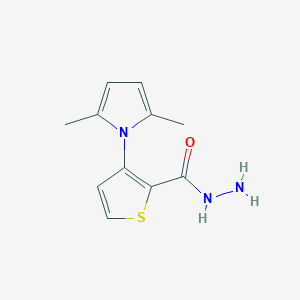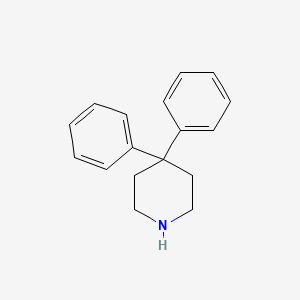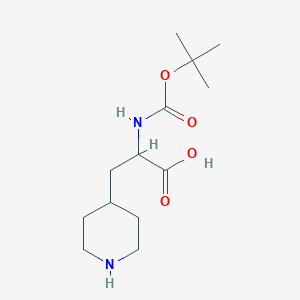
N-(叔丁氧羰基)-3-哌啶-4-基丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a piperidine ring
科学研究应用
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis for the protection of amino groups .
Mode of Action
The mode of action of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine involves the Boc group. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Biochemical Pathways
The boc group plays a significant role in organic synthesis, particularly in the protection of amino groups . This suggests that the compound could potentially influence biochemical pathways involving amino acids and peptides.
Pharmacokinetics
The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability .
Result of Action
The boc group’s role in protecting amino groups suggests that the compound could potentially influence processes involving amino acids and peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine. For instance, the Boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be influenced by the presence of these conditions .
生化分析
Biochemical Properties
The N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine interacts with various enzymes and proteins in biochemical reactions. The Boc group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures . The nature of these interactions is primarily protective, preventing unwanted reactions with other compounds during synthesis .
Molecular Mechanism
The molecular mechanism of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine involves its role as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
The temporal effects of N-(Tert-butoxycarbonyl)-3-piperidin-4-ylalanine in laboratory settings are related to its stability and degradation over time. The reactions involving this compound take place under room temperature conditions for 1–4 h with yields up to 90% .
Metabolic Pathways
It is known that hydroxylation, carbonylation, and N-demethylation are proposed as metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
相似化合物的比较
Similar Compounds
4-(Boc-amino)piperidine: A compound with a similar Boc-protected amino group and piperidine ring.
tert-Butoxycarbonylamino-piperidin-4-yl-acetic acid: Another compound with a Boc-protected amino group and a piperidine ring, but with a different acetic acid moiety.
Uniqueness
2-(Boc-amino)-3-(piperidin-4-yl)-propionic acid is unique due to its specific structural arrangement, which combines the Boc-protected amino group with a propionic acid moiety and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
368866-13-1 |
|---|---|
分子式 |
C13H24N2O4 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
InChI 键 |
YRSLPLJHKDISRI-JTQLQIEISA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCNCC1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1CCNCC1)C(=O)O |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


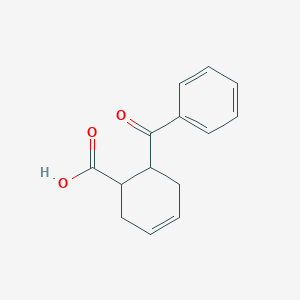
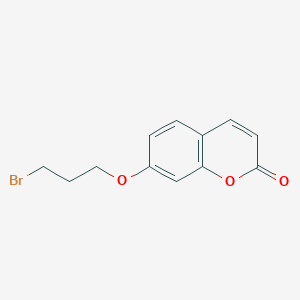

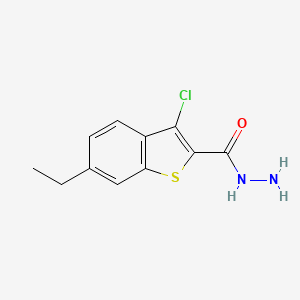

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)

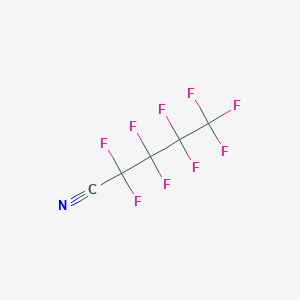
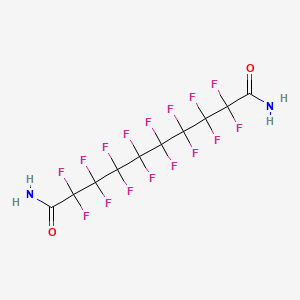
![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)
